

1H NMR and 13C NMR spectroscopic data for (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclopentane

Cat. No.: B190018

[Get Quote](#)

Spectroscopic Data Sheet: (2-Bromoethyl)cyclopentane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **(2-Bromoethyl)cyclopentane**. Due to the limited availability of public, experimentally verified spectra for this specific compound, this guide is based on established theoretical predictions and spectral data from analogous structures. It serves as a valuable resource for the synthesis, purification, and structural elucidation of **(2-bromoethyl)cyclopentane** and its derivatives.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for **(2-Bromoethyl)cyclopentane**. These values are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual experimental values may vary based on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Data for (2-Bromoethyl)cyclopentane

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-CH ₂ -Br	~3.4	Triplet (t)	2H
-CH ₂ - (next to ring)	Multiplet	Multiplet (m)	2H
Cyclopentane Ring Protons	~1.5 - 2.5	Multiplet (m)	9H

Table 2: Predicted ^{13}C NMR Data for (2-Bromoethyl)cyclopentane

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₂ -Br	~30 - 40
-CH ₂ - (next to ring)	~35 - 45
Cyclopentane Ring Carbons	~25 - 45

Experimental Protocols for NMR Spectroscopy

A standard protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra of a compound like **(2-Bromoethyl)cyclopentane** is as follows:

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **(2-Bromoethyl)cyclopentane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6)). The choice of solvent is crucial to avoid overlapping signals with the analyte.
- Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

2. Instrumentation:

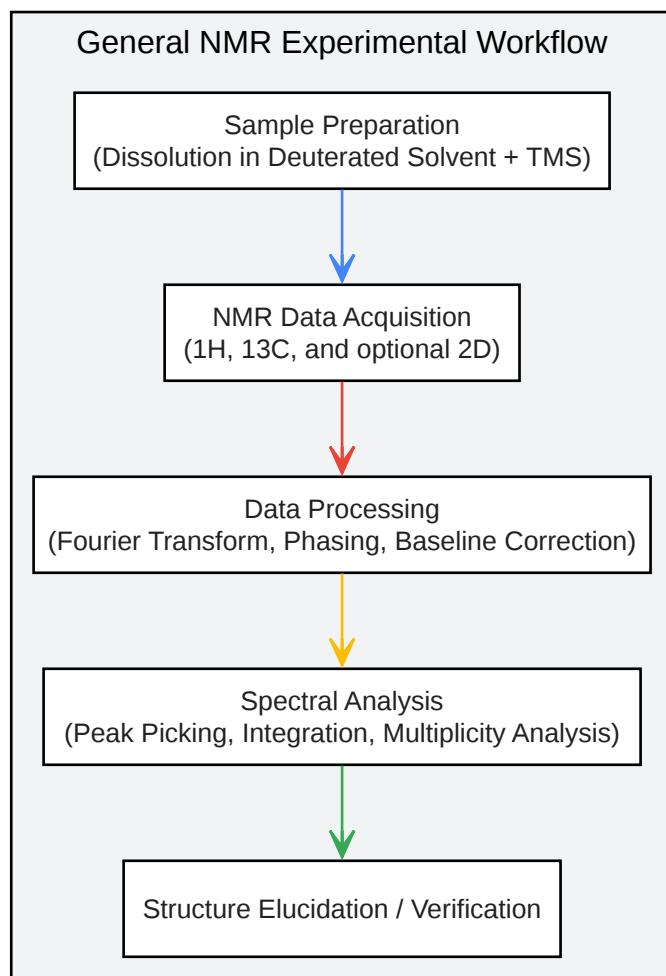
- Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.

3. ^1H NMR Acquisition:

- Acquire a one-dimensional ^1H NMR spectrum.
- Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

4. ^{13}C NMR Acquisition:

- Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling. This simplifies the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon atom.
- A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.


5. 2D NMR (Optional but Recommended):

- For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, it is advisable to perform two-dimensional (2D) NMR experiments.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Molecular structure of **(2-Bromoethyl)cyclopentane**.

[Click to download full resolution via product page](#)

A generalized workflow for NMR spectroscopy experiments.

- To cite this document: BenchChem. [1H NMR and 13C NMR spectroscopic data for (2-Bromoethyl)cyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190018#1h-nmr-and-13c-nmr-spectroscopic-data-for-2-bromoethyl-cyclopentane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com